Isosorbide dinitrate mixture

Beschreibung

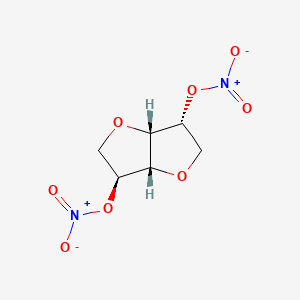

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYKHGMNXAOIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-33-2 | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Mechanisms of Nitrate Tolerance

The development of tolerance to isosorbide (B1672297) dinitrate is a multifactorial process, involving a complex interplay of vascular biochemical alterations and physiological counter-regulatory responses. ahajournals.org Key mechanisms implicated include vascular sulfhydryl (SH) group depletion, neurohormonal activation, and increased oxidative stress.

Continuous exposure to isosorbide dinitrate is thought to deplete the vascular stores of sulfhydryl groups, which are essential for the enzymatic conversion of organic nitrates to their active form, nitric oxide (NO). ahajournals.orgnih.gov This depletion leads to a reduced capacity of the vascular smooth muscle to generate NO, thereby attenuating the vasodilatory effects of the drug.

Furthermore, the vasodilation induced by isosorbide dinitrate can trigger counter-regulatory mechanisms, including the activation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system. ahajournals.org This leads to increased levels of vasoconstrictors like angiotensin II and norepinephrine, which oppose the vasodilatory action of the nitrate (B79036) and contribute to the development of tolerance.

A growing body of evidence points to the critical role of oxidative stress in the pathogenesis of nitrate tolerance. 2minutemedicine.com Chronic nitrate therapy has been shown to increase the production of reactive oxygen species (ROS), such as superoxide (B77818), within the vasculature. 2minutemedicine.com These ROS can quench the activity of nitric oxide, leading to endothelial dysfunction and a reduced responsiveness to nitrate-induced vasodilation. 2minutemedicine.com

Management Strategies for Nitrate Tolerance

The primary and most widely accepted strategy to prevent the development of tolerance to isosorbide (B1672297) dinitrate is the implementation of a "nitrate-free interval." nih.gov This involves scheduling the administration of the drug to allow for a daily period of at least 10 to 12 hours where plasma nitrate (B79036) levels are low. researchgate.net This intermittent therapy allows for the replenishment of depleted sulfhydryl groups and helps to restore the sensitivity of the vasculature to the drug. nih.gov Studies have shown that providing a nitrate-free interval can help maintain the anti-anginal and anti-ischemic effects of isosorbide dinitrate. nih.gov

Exploration of Novel Therapeutic Combinations

Combination with Hydralazine (B1673433)

The combination of isosorbide dinitrate and hydralazine has been extensively studied, particularly in the context of heart failure. nih.govabcheartfailure.org Hydralazine, an arterial vasodilator, is believed to mitigate nitrate tolerance through its antioxidant properties. ahajournals.org In-vitro studies have demonstrated that hydralazine can prevent the formation of vascular superoxide (B77818) induced by nitrates, thereby preserving the bioavailability of nitric oxide. ahajournals.org The Vasodilator-Heart Failure Trials (V-HeFT I and V-HeFT II) provided key clinical evidence for this combination.

Table 1: Key Findings from the Vasodilator-Heart Failure Trials (V-HeFT)

| Trial | Comparison Groups | Key Outcomes | Reference |

|---|---|---|---|

| V-HeFT I | Placebo vs. Prazosin vs. Isosorbide Dinitrate-Hydralazine (ISDN-Hyd) | ISDN-Hyd showed a trend towards reduced mortality compared to placebo. At 2 years, the mortality rate was 25.6% in the ISDN-Hyd group versus 34.3% in the placebo group. abcheartfailure.orgnih.gov | abcheartfailure.orgnih.gov |

| V-HeFT II | Enalapril vs. Isosorbide Dinitrate-Hydralazine (ISDN-Hyd) | Enalapril was superior in reducing mortality (18% vs. 25% at 2 years, p=0.016). However, the ISDN-Hyd group showed a greater improvement in left ventricular ejection fraction (LVEF). abcheartfailure.orgacc.org | abcheartfailure.orgacc.org |

Combination with L-Arginine

L-arginine, a precursor to nitric oxide, has been investigated as a potential agent to prevent nitrate tolerance. The rationale is that supplemental L-arginine could enhance the production of NO and counteract the depletion that may occur with continuous nitrate therapy. A study in patients with stable angina pectoris demonstrated that oral supplementation with L-arginine significantly increased exercise duration compared to placebo in patients receiving nitrate therapy. nih.govnih.gov

Table 2: Effect of L-Arginine Supplementation on Exercise Tolerance in Stable Angina

| Parameter | Placebo | L-Arginine (6 g/day for 3 days) | P-value | Reference |

|---|---|---|---|---|

| Exercise Duration (seconds) | 604 ± 146 | 647 ± 159 | <0.03 | nih.gov |

Combination with Folic Acid

Folic acid has been explored for its potential to prevent nitrate-induced endothelial dysfunction, a key component of tolerance. It is thought to improve the function of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. One study in healthy volunteers showed that high-dose folic acid (10 mg/day) prevented the development of nitrate tolerance in arteries by preserving the vasodilator response to acetylcholine. nih.govnih.gov However, another study found that low-dose folic acid (1 mg/day) did not prevent nitroglycerin-induced tolerance. ahajournals.org

Table 3: Effect of Folic Acid on Forearm Blood Flow Response to Acetylcholine during Nitrate Therapy

| Treatment Group | Forearm Blood Flow Response | Finding | Reference |

|---|---|---|---|

| Placebo + Transdermal GTN | Blunted arterial and venous responses | Tolerance developed | nih.gov |

| Folic Acid (10 mg/day) + Transdermal GTN | Preserved arterial response | Tolerance prevented in arteries | nih.govnih.gov |

Combination with Antioxidants

Given the role of oxidative stress in nitrate tolerance, antioxidants such as vitamin C and vitamin E have been investigated as potential adjuncts. A randomized, double-blind, placebo-controlled study demonstrated that supplemental vitamin E could prevent the attenuation of forearm blood flow and platelet cGMP production seen with continuous nitroglycerin administration, suggesting a prevention of tolerance development. nih.govahajournals.org

Table 4: Effect of Vitamin E on Nitrate Tolerance in Normal Volunteers and IHD Patients

| Parameter | Group | Day 0 (Baseline) | Day 6 (After GTN tape) | P-value (Day 6 vs. Day 0) | Reference |

|---|---|---|---|---|---|

| Change in Forearm Blood Flow (%) | Placebo | 31 ± 11 | 17 ± 9 | <0.01 | nih.govahajournals.org |

| Vitamin E | 32 ± 12 | 30 ± 12 | NS | nih.govahajournals.org | |

| Change in Platelet cGMP (%) | Placebo | 35 ± 11 | 8 ± 5 | <0.01 | nih.govahajournals.org |

| Vitamin E | 38 ± 10 | 35 ± 11 | NS | nih.govahajournals.org |

IHD: Ischemic Heart Disease; GTN: Glyceryl Trinitrate; NS: Not Significant

Nitrate Tolerance: Mechanisms and Management Strategies

Pathophysiological Mechanisms of Tolerance Development

The development of tolerance to isosorbide (B1672297) dinitrate is not due to reduced bioavailability or accelerated elimination of the drug itself. nih.gov Instead, it involves intricate cellular and systemic changes that blunt the vessel's ability to respond to the drug and counteract its vasodilatory effects. These mechanisms include impaired conversion to its active metabolite, nitric oxide (NO), and the activation of neurohormonal systems that promote vasoconstriction. nih.govahajournals.orgnih.gov

Impaired Bioconversion of Isosorbide Dinitrate to Nitric Oxide

One of the earliest theories to explain nitrate (B79036) tolerance is the sulfhydryl group depletion hypothesis. nih.govahajournals.org This hypothesis posits that the enzymatic conversion of organic nitrates to NO requires the presence of reduced sulfhydryl (-SH) groups within the vascular smooth muscle cells. nih.govahajournals.org Continuous exposure to nitrates is thought to deplete these essential sulfhydryl stores through oxidation, rendering the receptors or enzymes less able to interact with the nitrate molecules and generate NO. nih.govahajournals.org This would result in decreased activation of guanylate cyclase, the key enzyme in the NO signaling pathway that leads to vasodilation. nih.gov While this theory was foundational, some researchers now believe that sulfhydryl depletion alone does not fully account for the development of tolerance. ahajournals.org Nevertheless, the availability of thiol groups is considered a critical factor for the bioactivation of some nitrates. researchgate.net

Recent research has highlighted the crucial role of the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) in the bioactivation of certain organic nitrates, particularly nitroglycerin (GTN). nih.govnih.govmdpi.com For these nitrates, ALDH2 catalyzes their conversion to release NO. mdpi.com The development of tolerance is strongly associated with the inhibition and dysfunction of this enzyme. nih.govjacc.org This inactivation is believed to be a primary component of mechanism-based tolerance. nih.gov Increased production of reactive oxygen species (ROS) during long-term nitrate therapy can cause oxidative damage to ALDH2, inhibiting its function and thus impairing NO generation. researchgate.netjacc.org While the bioactivation of ISDN is considered less dependent on ALDH2 than GTN, the broader context of oxidative stress-induced enzymatic dysfunction is a key aspect of nitrate tolerance. escardio.orgoup.com Studies in human blood vessels have shown that long-term GTN treatment induces tolerance associated with the inhibition and downregulation of vascular ALDH-2. jacc.org

Neurohormonal Activation and Counter-Regulatory Responses

Beyond impaired bioactivation, the body initiates several counter-regulatory measures in response to the vasodilation induced by isosorbide dinitrate. ahajournals.org This "pseudotolerance" involves the activation of neurohormonal systems that work to counteract the drug's effects, primarily through vasoconstriction and plasma volume expansion. nih.govahajournals.org These responses are mediated by the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS). ahajournals.orgahajournals.org This activation limits the hemodynamic effects of the nitrate-induced vasodilation. nih.gov

The vasodilation and subsequent drop in blood pressure caused by ISDN can trigger a reflex activation of the sympathetic nervous system. ahajournals.orgahajournals.orgnih.gov This response leads to an increase in circulating catecholamines, such as noradrenaline, which promote vasoconstriction and increase heart rate. researchgate.netoup.com This sympathetic activation can partially offset the vasodilatory action of the nitrate, contributing to the attenuation of its therapeutic effect over time. ahajournals.orgnih.gov Furthermore, this neurohormonal activation is linked to increased oxidative stress, creating a cycle that further promotes tolerance. ahajournals.org

Continuous nitrate therapy is associated with the activation of the renin-angiotensin-aldosterone system (RAAS). ahajournals.orgahajournals.org This leads to increased production of potent vasoconstrictors, notably angiotensin II and endothelin-1 (B181129) (ET-1). ahajournals.orgoup.comnih.gov

Angiotensin II: This peptide hormone has powerful vasoconstrictive properties. nih.gov During nitrate therapy, increased plasma renin activity leads to higher levels of angiotensin II. nih.gov Angiotensin II not only directly constricts blood vessels but also stimulates the production of superoxide (B77818) radicals, contributing to oxidative stress and further impairing endothelial function. nih.govresearchgate.net Studies have shown that blocking the angiotensin II type 1 (AT1) receptor can prevent the development of nitrate tolerance, highlighting the causal role of the RAAS in this process. nih.govnih.gov

Endothelin-1 (ET-1): ET-1 is another potent vasoconstrictor produced by endothelial cells. frontiersin.org Its expression is increased during nitrate therapy. nih.gov Like angiotensin II, ET-1 contributes to the counter-regulatory vasoconstriction that defines tolerance. ahajournals.org Blocking endothelin receptors has been shown to mitigate nitrate tolerance, supporting its involvement in the process. nih.govnih.govnih.gov Chronic ISDN treatment can lead to an activation of the ET receptor signaling axis, resulting in increased vascular oxidative stress and inflammation. nih.gov

Data Tables

Table 1: Key Mechanisms in Isosorbide Dinitrate Tolerance

| Mechanism Category | Specific Mechanism | Description | Primary Consequence | Supporting Evidence Index |

| Impaired Bioconversion | Sulfhydryl Group Depletion | Continuous nitrate exposure oxidizes and depletes essential -SH groups needed for enzymatic NO generation. | Reduced formation of Nitric Oxide (NO). | nih.govnih.govahajournals.org |

| Impaired Bioconversion | Mitochondrial ALDH2 Dysfunction | Oxidative stress inhibits the ALDH2 enzyme, which is critical for the bioactivation of some nitrates. | Impaired biotransformation and NO release. | nih.govnih.govmdpi.comjacc.org |

| Neurohormonal Activation | Sympathetic Nervous System Activation | Reflex response to vasodilation, leading to increased release of catecholamines (e.g., noradrenaline). | Counter-regulatory vasoconstriction and increased heart rate. | ahajournals.orgahajournals.orgoup.comnih.gov |

| Neurohormonal Activation | RAAS Activation (Angiotensin II) | Increased renin activity leads to elevated levels of the potent vasoconstrictor Angiotensin II. | Vasoconstriction, oxidative stress, endothelial dysfunction. | ahajournals.orgnih.govnih.gov |

| Neurohormonal Activation | RAAS Activation (Endothelin-1) | Nitrate therapy stimulates the production of the vasoconstrictor Endothelin-1 (ET-1). | Vasoconstriction, vascular inflammation. | ahajournals.orgnih.govnih.gov |

Table 2: Research Findings on Counter-Regulatory Responses in Nitrate Tolerance

| Neurohormonal Mediator | Effect of Chronic Nitrate Therapy | Mechanism of Action in Tolerance | Effect of Antagonist | Supporting Evidence Index |

| Angiotensin II | Plasma renin activity and Angiotensin II levels increase. | Induces potent vasoconstriction; stimulates vascular superoxide production. | AT1 receptor antagonists (e.g., losartan) prevent tolerance development. | nih.govnih.gov |

| Endothelin-1 (ET-1) | Vascular expression and plasma levels increase. | Induces potent vasoconstriction; promotes vascular inflammation. | Endothelin receptor antagonists (e.g., bosentan, macitentan) improve tolerance and endothelial dysfunction. | nih.govnih.govnih.gov |

| Catecholamines (Noradrenaline) | Sympathetic nervous system is activated, increasing release. | Binds to adrenergic receptors, causing vasoconstriction and increased heart rate. | Beta-blockers can modulate sympathetic effects, but may not invariably reverse tolerance. | ahajournals.orgahajournals.orgnih.gov |

Plasma Volume Expansion

One of the mechanisms contributing to the attenuation of Isosorbide Dinitrate's effects is plasma volume expansion, a phenomenon sometimes classified as "pseudotolerance". researchgate.net This counter-regulatory response involves sodium and water retention, which can counteract the beneficial hemodynamic effects of the nitrate. medscape.com

A study involving male patients with stable angina investigated the link between the antianginal effects of ISDN and plasma volume expansion. researchgate.net The research demonstrated that long-term therapy with a continuous dosing schedule (ISDN 20 mg four times daily) resulted in a significant reduction in venous haematocrit values, indicating an expansion of plasma volume. researchgate.net This hematocrit reduction coincided with a loss of the drug's antianginal efficacy. researchgate.net Conversely, an intermittent, once-daily dosing regimen with slow-release ISDN did not cause a significant change in haematocrit and retained its therapeutic effect. researchgate.net These findings suggest that plasma volume expansion may play a role in the development of tolerance to continuously administered ISDN. researchgate.net

Oxidative Stress and Reactive Oxygen Species Generation

A central hypothesis in the development of true vascular tolerance to Isosorbide Dinitrate is the induction of oxidative stress. nih.govahajournals.org Long-term therapy with ISDN has been shown to increase the production of reactive oxygen species (ROS) within the vasculature. nih.govahajournals.org This increased oxidative stress is considered a key factor leading to both tolerance and the associated endothelial dysfunction. nih.gov

The generation of ROS during nitrate therapy stems from several enzymatic sources, including mitochondria, NADPH oxidases, and a "uncoupled" endothelial nitric oxide synthase (eNOS). nih.gov This inappropriate production of ROS, or a failure in the body's natural scavenging of these reactive molecules, is believed to be of crucial mechanistic importance in the vascular changes observed during sustained ISDN therapy. ahajournals.org

Superoxide Production and Nitric Oxide Scavenging

A key component of the oxidative stress mechanism is the increased production of the superoxide anion (O₂⁻). ahajournals.org Sustained therapy with organic nitrates like ISDN can lead to enhanced vascular superoxide production. ahajournals.orgnih.gov This increase in superoxide has significant consequences for nitric oxide (NO), the primary molecule through which ISDN exerts its vasodilatory effects.

Isosorbide dinitrate functions by being converted to NO, which then relaxes vascular smooth muscle. wikipedia.orgdrugbank.com However, the superoxide anion rapidly reacts with nitric oxide to form peroxynitrite, a highly reactive and damaging molecule. ahajournals.org This reaction effectively "scavenges" or inactivates NO, reducing its bioavailability and thus diminishing the therapeutic effect of ISDN. The enzymatic sources for this increased superoxide production include membrane oxidases and potentially uncoupled eNOS. nih.govnih.gov

Endothelial Dysfunction in Tolerance Development

A significant consequence of the oxidative stress induced by long-term Isosorbide Dinitrate therapy is endothelial dysfunction. nih.govahajournals.org The endothelium plays a critical role in regulating vascular tone, and its dysfunction is a hallmark of nitrate tolerance. Chronic treatment with ISDN has been demonstrated in clinical settings to impair the normal function of the endothelium. nih.gov

Specifically, studies have shown that ISDN treatment can reduce endothelium-dependent flow-mediated dilation. ahajournals.org This impairment is linked to the increased oxidative stress, which can lead to the uncoupling of endothelial nitric oxide synthase (eNOS). nih.govahajournals.org In its uncoupled state, eNOS produces superoxide radicals instead of the beneficial NO, further contributing to the oxidative environment and impairing vasodilation. nih.gov This nitrate-induced endothelial dysfunction can occur even with intermittent dosing regimens and may contribute to rebound ischemia during nitrate-free periods. medscape.comahajournals.org

Strategies to Mitigate Nitrate Tolerance

Given the clear clinical impact of tolerance, several strategies have been developed to preserve the efficacy of Isosorbide Dinitrate during long-term treatment. These approaches primarily focus on preventing the underlying mechanisms of tolerance, such as by altering dosing schedules or using concomitant medications.

Intermittent Dosing Regimens and Nitrate-Free Intervals

The most widely accepted and practiced method for preventing tolerance to Isosorbide Dinitrate is the use of intermittent dosing that incorporates a daily "nitrate-free" or "nitrate-low" interval. nih.govnih.gov This strategy is based on the principle that vascular responsiveness to nitrates can be restored if the drug is absent from the body for a sufficient period, typically in the range of 8 to 14 hours. researchgate.netdrugs.com

Research has demonstrated that continuous plasma nitrate levels, often achieved with three- or four-times-daily dosing, lead to a significant attenuation of anti-ischemic effects. researchgate.netnih.gov In contrast, eccentric dosing schedules that create a distinct trough in plasma drug concentration have been shown to circumvent tolerance.

A study evaluating various dosing intervals for sustained-release ISDN found that the required nitrate-free interval was dependent on the dose:

A 12-hour nitrate-free interval was sufficient to prevent tolerance with a 40 mg dose. nih.gov

An 18-hour nitrate-free interval was needed for an 80 mg dose. nih.gov

A 24-hour interval (once-daily dosing) was required for a 120 mg dose. nih.gov

Another study confirmed that a once-daily regimen (80 mg at 8 A.M.) and an asymmetric twice-daily regimen (80 mg at 8 A.M. and 2 P.M., providing an 18-hour interval) successfully avoided tolerance development over 15 days. nih.gov However, a symmetric twice-daily regimen (8 A.M. and 8 P.M., providing a 12-hour interval) resulted in attenuated effects. nih.gov

Table 1: Effect of Dosing Interval on Isosorbide Dinitrate Tolerance

| Dosing Regimen (Sustained-Release ISDN) | Nitrate-Free Interval | Tolerance Development | Source(s) |

|---|---|---|---|

| 40 mg, 3-times-daily | 12 hours | Prevented | nih.gov |

| 80 mg, twice-daily | 18 hours | Prevented | nih.gov |

| 120 mg, once-daily | 24 hours | Prevented | nih.gov |

| 80 mg, twice-daily (8 A.M. & 8 P.M.) | 12 hours | Observed | nih.gov |

Adjunctive Pharmacological Interventions (e.g., ACE Inhibitors, Diuretics, Antioxidants)

In addition to modifying dosing schedules, co-administration of other pharmacological agents has been explored as a strategy to counteract the mechanisms of nitrate tolerance.

ACE Inhibitors: Angiotensin-converting enzyme (ACE) inhibitors possess antioxidant properties and can mitigate the development of nitrate tolerance. researchgate.net By reducing angiotensin II-mediated oxidative stress, ACE inhibitors can help prevent the endothelial dysfunction associated with nitrate therapy. ahajournals.org Clinical studies have shown that background therapy with ACE inhibitors leads to more marked and sustained hemodynamic improvements when nitrates are added, compared to nitrates alone. researchgate.net In patients with heart failure receiving captopril, the hemodynamic benefits of ISDN persisted over a 24-hour study period. researchgate.net

Diuretics: While plasma volume expansion is a known counter-regulatory mechanism, the use of diuretics specifically to prevent ISDN tolerance is not a primary recommended strategy. Caution is advised when using ISDN in patients who may already have blood volume depletion from diuretic therapy, as this can increase the risk of hypotension. pfizer.com

Antioxidants: Given the central role of oxidative stress, the use of antioxidants is a logical approach to prevent tolerance. ahajournals.org The antioxidant hydralazine (B1673433) has been shown in both animal and human studies to prevent nitrate tolerance by reducing the formation of vascular superoxide. nih.gov This provides a mechanistic explanation for the demonstrated clinical benefit of the combination therapy of isosorbide dinitrate and hydralazine in treating heart failure. nih.govnih.gov Other antioxidants, such as Vitamin C and Vitamin E, have also been shown in some studies to prevent nitrate tolerance. nih.govoup.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Isosorbide Dinitrate |

| Nitric Oxide |

| Superoxide |

| Peroxynitrite |

| Angiotensin II |

| Captopril |

| Hydralazine |

| Vitamin C |

| Vitamin E |

| Haematocrit |

| Sodium |

Isosorbide Dinitrate: Navigating Nitrate Tolerance Through Mechanisms and Innovative Therapeutic Strategies

The therapeutic utility of isosorbide dinitrate, a potent vasodilator, is often challenged by the development of nitrate tolerance, a phenomenon characterized by a diminished hemodynamic and anti-anginal response with continuous use. Understanding the intricate mechanisms behind this tolerance is paramount for developing effective management strategies and exploring novel therapeutic avenues to sustain the clinical benefits of this important compound.

Advanced Therapeutic Applications and Clinical Research

Isosorbide (B1672297) Dinitrate in Chronic Cardiovascular Conditions

Isosorbide dinitrate plays a significant role in the long-term management of several chronic cardiovascular diseases, primarily owing to its vasodilatory properties.

Isosorbide dinitrate is indicated for the prevention of angina pectoris due to coronary artery disease. droracle.aipfizer.comdroracle.ai By relaxing blood vessels, it increases the supply of blood and oxygen to the heart while reducing its workload, which helps prevent angina attacks when used regularly. mayoclinic.org Its efficacy is rooted in its ability to reduce myocardial oxygen demand by decreasing the heart's "afterload" and "preload" through the dilatation of peripheral venous and, to a lesser extent, arterial resistance vessels. pfizer.com Nitrates may also redistribute coronary blood flow to ischemic areas by selectively dilating large coronary vessels or collateral vessels. pfizer.com

Controlled trials have demonstrated that single oral doses of isosorbide dinitrate can effectively reduce exercise-related angina for up to 8 hours. droracle.ai Sublingual isosorbide dinitrate is highly effective for the prophylaxis of both symptomatic and asymptomatic myocardial ischemia. droracle.ai For immediate relief of an acute angina attack or for prophylaxis before activities likely to provoke angina, sublingual forms are used. droracle.aipfizer.com Research has shown that isosorbide dinitrate can significantly reduce the frequency, duration, and severity of angina attacks, improve exercise tolerance, and lessen the need for nitroglycerin. pfizer.com

Interactive Data Table: Clinical Research on Isosorbide Dinitrate in Angina Pectoris

| Study Focus | Key Finding | Reference |

| Dose-Response Relationship | Single oral doses from 15-120 mg increased exercise tolerance to angina for 8 hours, though higher doses did not consistently produce a greater effect than lower doses for the entire group. | ahajournals.org |

| High-Dose Efficacy | High-dose isosorbide dinitrate can be effective in managing angina in patients unresponsive to lower doses, showing a significant reduction in the weekly rate of angina attacks. | droracle.ai |

| Symptom Prophylaxis | Highly effective in the prophylaxis of symptomatic and asymptomatic myocardial ischemia. | droracle.ai |

| Exercise Tolerance | Improves exercise tolerance and reduces the need for nitroglycerin. | pfizer.com |

Isosorbide dinitrate is a valuable therapeutic option for patients with heart failure with reduced ejection fraction (HFrEF), a condition where the left ventricle of the heart doesn't pump blood as well as it should. nih.govnih.gov Its vasodilatory effects on both veins and arteries help to decrease the workload on the heart. nih.gov This leads to a reduction in preload and afterload, a decrease in the size of the left ventricle at the end of diastole, and a reduction in mitral regurgitation. nih.gov Furthermore, it can lower the pressure in the left atrium and left ventricle, decrease pulmonary artery pressure, and increase the volume of blood pumped with each beat (stroke volume), ultimately improving the left ventricular ejection fraction. nih.gov

The combination of hydralazine (B1673433) and isosorbide dinitrate (H-ISDN) is a guideline-recommended therapy for certain patients with HFrEF. nih.govdroracle.ai Hydralazine is a direct-acting arterial vasodilator, and its mechanism complements that of isosorbide dinitrate, which is primarily a venodilator. droracle.ai This combination provides balanced hemodynamic benefits by reducing both preload and afterload. abcheartfailure.org Beyond its hemodynamic effects, the H-ISDN combination has been shown to have antioxidant properties and beneficially affect endothelial dysfunction by improving the bioavailability of nitric oxide. nih.gov This therapy is particularly recommended for HFrEF patients who cannot tolerate angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs) due to intolerance or contraindications. nih.govdroracle.ai

The efficacy of the hydralazine-isosorbide dinitrate combination has been notably significant in self-identified African American patients with HFrEF. droracle.aiahajournals.org The African-American Heart Failure Trial (A-HeFT) demonstrated a significant reduction in mortality and morbidity, as well as an improvement in quality of life, when H-ISDN was added to standard heart failure therapy in this population. abcheartfailure.orgccjm.org This led to the recommendation of H-ISDN for African American patients with NYHA class III-IV HFrEF who remain symptomatic despite optimal medical therapy. droracle.ai

Post-hoc analyses of earlier trials, such as the Vasodilator-Heart Failure Trials (V-HeFT I and II), also suggested a potential benefit of H-ISDN among Black patients. abcheartfailure.orgabcheartfailure.org In V-HeFT I, H-ISDN showed a significantly lower mortality rate compared to placebo in Black patients. abcheartfailure.org While the use of H-ISDN in other racial groups is less clear due to limited evidence, some data suggests potential benefits in terms of cardiac remodeling and exercise tolerance in non-African American patients. abcheartfailure.orgahajournals.org However, a retrospective cohort study of veterans did not find a significant reduction in mortality or hospitalization with H-ISDN prescription in any racial/ethnic subgroup, though it did note that the risk associated with H-ISDN was lower in African-American patients compared to Hispanic or white patients. nih.gov Another study in a veteran population found that H-ISDN use was associated with lower mortality rates in African-American patients with HFrEF. escholarship.org

Interactive Data Table: Key Trials of Hydralazine-Isosorbide Dinitrate (H-ISDN) in HFrEF

| Trial Name | Patient Population | Key Finding | Reference |

| V-HeFT I | HFrEF patients | H-ISDN showed promising results with hemodynamic benefits by reducing both preload and afterload. A post-hoc analysis revealed significantly lower mortality in Black patients on H-ISDN compared to placebo. | abcheartfailure.orgabcheartfailure.org |

| V-HeFT II | HFrEF patients | Enalapril (an ACE inhibitor) was found to be superior to H-ISDN in reducing mortality. | abcheartfailure.org |

| A-HeFT | African American patients with advanced HFrEF | The addition of a fixed-dose combination of H-ISDN to standard therapy resulted in a 43% reduction in mortality. | ccjm.orgnih.gov |

Isosorbide dinitrate has been studied for its effects on pulmonary hypertension, a condition of high blood pressure in the arteries of the lungs, and its impact on right ventricular function. In patients with chronic obstructive pulmonary disease (COPD) and associated pulmonary hypertension, oral isosorbide dinitrate has been shown to effectively reduce pulmonary artery pressure. nih.gov

Research involving patients with acute hypoxemic respiratory failure complicated by pulmonary artery hypertension showed that sublingual isosorbide dinitrate could modestly improve a depressed right ventricular ejection fraction. nih.gov This improvement was associated with a decrease in both the right ventricular end-diastolic and end-systolic volumes. nih.gov However, in some patients, this was accompanied by a fall in oxygen delivery. nih.gov A more recent study examining bolus injections of isosorbide dinitrate in patients with pulmonary hypertension found that it lowered mean pulmonary arterial pressure in both pre-capillary and post-capillary pulmonary hypertension. researchgate.net

Role in Heart Failure with Reduced Ejection Fraction (HFrEF)

Isosorbide Dinitrate in Acute Cardiovascular Syndromes

In the setting of acute cardiovascular syndromes, such as acute myocardial infarction (AMI), the use of isosorbide dinitrate requires careful consideration. While not recommended for aborting an acute anginal episode that has already begun due to its slower onset of action compared to nitroglycerin, it has a role in managing ongoing ischemia. droracle.ainih.gov Intravenous nitrates are often used for the treatment of acute decompensated heart failure with pulmonary edema. clinicaltrials.gov

However, the benefits of organic nitrates in patients with AMI have not been definitively established, and their use is not universally recommended in this setting. drugs.com If used, it necessitates careful clinical and hemodynamic monitoring to avoid potential hazards like systemic hypotension and tachycardia, which can worsen myocardial ischemia. drugs.com Sublingual and other immediate-onset nitrates should be used with extreme caution, if at all, in patients with suspected AMI accompanied by marked bradycardia or tachycardia, or in those with right ventricular or inferior wall infarction. drugs.com

Acute Coronary Syndrome

Isosorbide dinitrate is a primary agent in the management of acute coronary syndrome (ACS), which includes conditions such as unstable angina and myocardial infarction. clinconnect.io Its principal therapeutic benefit in ACS stems from its ability to alleviate cardiac pain and reduce myocardial oxygen demand. clinconnect.ioahajournals.org The compound functions by relaxing and widening blood vessels, which improves blood flow to the heart muscle. ahajournals.org

Pain associated with ACS contributes to heightened sympathetic nervous system activity, which in turn increases the oxygen requirements of the heart tissue. clinconnect.io Isosorbide dinitrate, often administered sublingually for rapid effect, helps to control this pain. clinconnect.io Research has shown that sublingual isosorbide dinitrate can improve exercise capacity in patients with angina, a benefit that is attributed to circulatory changes that decrease the heart's oxygen consumption. ahajournals.org Studies have evaluated its efficacy in relieving angina and have reported positive outcomes in improving ST-segment depression on an electrocardiogram (ECG). nih.gov In a trial comparing alprostadil (B1665725) to isosorbide dinitrate for coronary slow flow phenomenon (CSFP), a condition associated with myocardial ischemia, isosorbide dinitrate was used as a control agent for its known effects on ameliorating angina. frontiersin.org

| Study Focus | Patient Population | Key Findings with Isosorbide Dinitrate (ISDN) |

| Exercise Capacity in Angina | 23 patients with angina | 10 minutes after sublingual ISDN, 21 of 23 patients exercised longer (average 2.7 minutes, P < 0.001) compared to placebo. ahajournals.org |

| Relief of Anginal Episodes in ACS | Patients with ACS | Sublingual nitrates are the guideline-recommended preparation for instant relief of brief pain episodes. clinconnect.io |

| Coronary Slow Flow Phenomenon | 102 patients with CSFP and stable angina | In the control group, 58.8% of patients treated with isosorbide dinitrate showed a downward trend in angina classification after one month. frontiersin.org |

| Efficacy in CAD | 147 patients with Coronary Artery Disease (CAD) | Sublingual ISDN (5-10 mg) showed good efficacy in relieving angina pectoris and improving S-T depression in ECG. nih.gov |

Acute Pulmonary Edema

Isosorbide dinitrate has demonstrated significant efficacy in the treatment of acute cardiogenic pulmonary edema (APE), a life-threatening condition characterized by severe respiratory distress. nih.gov Its therapeutic action involves reducing both systolic and diastolic blood pressure, thereby alleviating the workload on the heart. nih.gov

A prospective, open-label trial involving 22 patients with APE found that intravenous boluses of isosorbide dinitrate were effective and safe as a first-line treatment. nih.gov In this study, 15 patients showed marked improvement with isosorbide dinitrate alone. nih.gov Statistically significant improvements were observed in blood pH, and reductions in both systolic and diastolic blood pressure were noted. nih.gov

Furthermore, a randomized trial compared a regimen of high-dose isosorbide dinitrate with low-dose furosemide (B1674285) to one of high-dose furosemide with low-dose isosorbide dinitrate in 110 patients with severe pulmonary edema. nih.govjwatch.org The results strongly favored the high-dose nitrate (B79036) strategy.

| Outcome Measure | High-Dose Isosorbide Dinitrate Group | High-Dose Furosemide Group | p-value |

| Need for Mechanical Ventilation | 13% (7 of 52 patients) | 40% (21 of 52 patients) | p=0.0041 nih.gov |

| Myocardial Infarction | 17% (9 patients) | 37% (19 patients) | p=0.047 nih.gov |

| Combined Endpoint (Death, Ventilation, or MI) | 25% (13 patients) | 46% (24 patients) | p=0.041 nih.gov |

These findings suggest that a treatment strategy emphasizing high-dose intravenous isosorbide dinitrate is more effective at reducing the need for mechanical ventilation and the incidence of myocardial infarction in patients with severe acute pulmonary edema. nih.govjwatch.orgacc.org

Myocardial Ischemia-Reperfusion Injury

Research has explored the cardioprotective effects of isosorbide dinitrate in the context of myocardial ischemia-reperfusion injury (MIRI), which occurs when blood flow is restored to ischemic heart tissue. A study using a rat model investigated the effects of isosorbide dinitrate postconditioning, where the drug is administered just before reperfusion. nih.govnih.gov

The study demonstrated that isosorbide dinitrate postconditioning provides a cardioprotective effect comparable to ischemic postconditioning (a technique involving brief cycles of ischemia and reperfusion). nih.govnih.gov The mechanism appears to involve the enhancement of the myocardial antioxidant capacity and a reduction in the generation of reactive oxygen species. nih.govnih.gov The nitric oxide (NO) released from nitrates is believed to play a key role in reducing cell apoptosis caused by MIRI. nih.gov

| Parameter | Ischemia/Reperfusion (I/R) Group | Isosorbide Dinitrate Postconditioning (P-PostC) Group | Key Finding |

| Myocardial Infarct Size | 52.19% | 38.13% | Significant reduction in infarct size (P<0.05). nih.govnih.gov |

| Malondialdehyde (MDA) Level (Oxidative Stress Marker) | Significantly Increased | Decreased compared to I/R group (P<0.05). nih.gov | ISDN reduces oxidative stress. nih.gov |

| Superoxide (B77818) Dismutase (SOD) Level (Antioxidant Enzyme) | Significantly Decreased | Increased compared to I/R group (P<0.05). nih.gov | ISDN improves antioxidant capacity. nih.gov |

| Cardiac Troponin I (cTnI) (Marker of Cardiac Injury) | Significantly Increased | Significantly decreased compared to I/R group (P<0.05). nih.gov | ISDN reduces myocardial injury. nih.gov |

These findings suggest that isosorbide dinitrate postconditioning can effectively ameliorate myocardial ischemia-reperfusion injury by limiting infarct size and reducing myocardial damage and oxidative stress. nih.gov

Emerging and Investigational Therapeutic Areas

Beyond its established cardiovascular uses, isosorbide dinitrate is being investigated for its potential in other therapeutic fields, from oncology to gastroenterology.

Modulation of Tumor Oxygenation in Oncology Research

The oxygen level within tumors is a critical factor influencing the effectiveness of radiotherapy. Hypoxic (low-oxygen) tumors are often more resistant to radiation treatment. Isosorbide dinitrate, as a nitric oxide (NO) donor, has been investigated for its ability to increase tumor oxygenation. nih.gov

One study compared the effects of isosorbide dinitrate with carbogen (B8564812) breathing (a mixture of carbon dioxide and oxygen) on tumor pO2 and blood flow in a murine tumor model. nih.gov The research found that isosorbide dinitrate produced a dose-dependent increase in tumor pO2. nih.gov The mechanism for this effect is thought to be primarily mediated by an improvement in tumor blood flow, whereas carbogen appears to improve both blood flow and hemoglobin oxygenation. nih.gov

| Treatment | Change in Tumor pO2 (EPR Oximetry) | Primary Mechanism |

| Isosorbide Dinitrate (0.2 mg/kg) | Increase of 5.9 mmHg | Improved blood flow nih.gov |

| Carbogen Breathing | Increase of 23 mmHg | Improved blood flow and hemoglobin oxygenation nih.gov |

While carbogen was more potent in increasing tumor pO2, the study confirmed that isosorbide dinitrate does significantly enhance both tumor blood flow and oxygenation, highlighting its potential as an adjunct in cancer therapy to improve the efficacy of treatments like radiotherapy. nih.gov

Cardioprotection Against Chemotherapy-Induced Cardiotoxicity (e.g., Doxorubicin)

A significant limitation of certain effective chemotherapy agents, such as doxorubicin (B1662922), is their potential to cause cardiotoxicity. jptcp.com Recent research has explored the potential of isosorbide dinitrate to protect the heart from this damage. jptcp.comjptcp.com

A study in male rats investigated whether isosorbide dinitrate could prevent doxorubicin-induced cardiotoxicity. jptcp.com The findings were promising, showing that isosorbide dinitrate significantly mitigated heart damage by modulating oxidative stress, inflammation, and apoptosis. jptcp.com In the study, rats treated with both doxorubicin and isosorbide dinitrate showed a significant increase in total antioxidant capacity and a decrease in the oxidative marker malondialdehyde in cardiac tissue compared to those treated with doxorubicin alone. jptcp.com

| Parameter | Doxorubicin-Only Group | Doxorubicin + Isosorbide Dinitrate Group | p-value |

| Total Antioxidant Capacity | Lowered by Doxorubicin | Significantly increased | P<0.05 jptcp.com |

| Malondialdehyde (Oxidative Marker) | Increased by Doxorubicin | Significantly decreased | P<0.05 jptcp.com |

This research suggests that isosorbide dinitrate could serve as a cardioprotective agent for patients undergoing chemotherapy with cardiotoxic drugs like doxorubicin by diminishing proinflammatory mediators, oxidative stress, and apoptosis. jptcp.com

Potential in Esophageal Spasms and Gastrointestinal Motility Disorders

Isosorbide dinitrate is being explored as a therapeutic option for esophageal motility disorders, such as diffuse esophageal spasm. medscape.comnih.gov These conditions are characterized by uncoordinated contractions of the esophagus, which can cause chest pain and difficulty swallowing (dysphagia). nih.govsemanticscholar.org

The therapeutic rationale for using isosorbide dinitrate is its function as a smooth muscle relaxant. medscape.com By stimulating intracellular cyclic GMP, it relaxes vascular smooth muscle, and this effect extends to the smooth muscle of the lower esophageal sphincter (LES) and the esophageal body. medscape.commedscape.com This relaxation can alleviate the painful spasms and improve symptoms. medscape.com Medical therapy with agents like nitrates and calcium channel blockers is often the first line of treatment for esophageal spasm, aimed at providing symptomatic relief. medscape.commedscape.com

Influence on Platelet Aggregation

Isosorbide dinitrate (ISDN) has been a subject of clinical investigation regarding its effects on platelet function, specifically its potential to inhibit platelet aggregation. The proposed mechanism for this action is linked to its role as a nitric oxide (NO) donor. drugbank.commdpi.com Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) levels. drugbank.com Elevated cGMP then activates protein kinases, which results in a cascade of phosphorylation events that ultimately cause smooth muscle relaxation and vasodilation. drugbank.com This same pathway is believed to contribute to the inhibition of platelet adhesion and aggregation. mdpi.com

Research has shown that ISDN and its metabolites can inhibit platelet aggregation induced by various agonists. researchgate.net However, the clinical evidence presents a nuanced picture, with some studies demonstrating a significant anti-aggregatory effect while others report no such impact.

Detailed Research Findings

Clinical studies have explored the antiplatelet effects of ISDN in different patient populations and clinical settings, yielding varied results.

A randomized, double-blind, placebo-controlled study involving 48 male patients with acute myocardial infarction (AMI), who were not eligible for thrombolytic therapy, investigated the effects of an intravenous infusion of ISDN. nih.govnih.gov The results indicated a significant decrease in both platelet adhesion and aggregation in the group receiving ISDN compared to the placebo group. nih.govnih.gov

Conversely, a double-blind, placebo-controlled, cross-over study was conducted on 20 male patients with stable, exercise-induced angina pectoris. bohrium.comnih.gov Participants received oral ISDN (20 mg twice daily) for two weeks. bohrium.comnih.gov This study found that ISDN treatment did not inhibit platelet function, as measured by filtragometry ex vivo and plasma levels of beta-thromboglobulin, either at rest or after exercise. bohrium.comnih.gov Similarly, a study in healthy volunteers given a single oral dose of ISDN (20 mg) did not find any alteration in platelet aggregation at rest. nih.gov

Further in vitro research has delved into the comparative effects of ISDN and its primary metabolites, isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN). nih.gov One study found that IS-2-MN was more effective than ISDN in inhibiting platelet aggregation and thromboxane (B8750289) B2 formation in response to ADP and adrenaline. nih.gov This suggests that the metabolic conversion of ISDN may play a crucial role in its antiplatelet activity. nih.gov The study also highlighted a synergistic relationship between ISDN and prostacyclin, indicating that ISDN can enhance the anti-aggregatory effects of this endogenous compound. nih.gov

Another study using impedance aggregometry and flow cytometry in whole blood demonstrated that ISDN, as an intracellular generator of NO, significantly inhibited collagen-induced whole blood aggregation. nii.ac.jp This inhibitory effect was associated with an increase in cGMP levels and a reduction in P-selectin expression on the platelet surface. nii.ac.jp

The following table summarizes the findings of key clinical research on the influence of isosorbide dinitrate on platelet aggregation:

| Study Population | Intervention | Key Findings on Platelet Aggregation | Reference |

| Patients with acute myocardial infarction (not thrombolyzed) | Intravenous ISDN infusion | Significantly decreased platelet adhesion and aggregation compared to placebo. | nih.govnih.gov |

| Patients with stable angina pectoris | Oral ISDN (20 mg twice daily for 2 weeks) | No significant inhibition of platelet function at rest or after exercise. | bohrium.comnih.gov |

| Healthy volunteers | Single oral dose of ISDN (20 mg) | No alteration in platelet aggregation at rest. | nih.gov |

| In vitro study | ISDN and its metabolites (IS-2-MN, IS-5-MN) | IS-2-MN was more potent than ISDN in inhibiting aggregation. ISDN showed synergism with prostacyclin. | nih.gov |

| In vitro (whole blood) | ISDN as an intracellular NO generator | Significantly inhibited collagen-induced whole blood aggregation. | nii.ac.jp |

Preclinical and Clinical Research Methodologies

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic and integrated physiological effects of isosorbide (B1672297) dinitrate, bridging the gap between cellular effects and clinical application.

Animal models are used to study the hemodynamic effects of isosorbide dinitrate, such as its impact on blood pressure, vascular resistance, and cardiac function. In canine models, intravenous administration of isosorbide dinitrate leads to a decrease in both systolic and diastolic blood pressure. pfizer.com Direct injection into the femoral artery in dogs results in decreased hind limb vascular resistance, confirming its direct vasodilatory action in vivo. pfizer.com

Studies using isolated rabbit hearts have demonstrated that isosorbide dinitrate increases coronary blood flow secondary to vasodilation. pfizer.com In a rat model of arterial thrombosis, oral administration of isosorbide dinitrate was shown to significantly prolong the time to arterial occlusion, indicating antithrombotic activity. nih.gov This effect was found to be dependent on the nitric oxide pathway, as it was blocked by an inhibitor of NO-synthetase. nih.gov Furthermore, in a mouse xenograft model, the compound was observed to increase the oxygenation of tumor tissue, a consequence of its vasodilatory effects. caymanchem.com

Table 3: Summary of Findings from In Vivo Animal Models of Isosorbide Dinitrate

| Animal Model | Parameter Measured | Key Finding | Citation |

|---|---|---|---|

| Dog | Systemic Blood Pressure | Intravenous administration decreased systolic and diastolic pressure. | pfizer.com |

| Dog | Hind Limb Vascular Resistance | Decreased after femoral artery injection. | pfizer.com |

| Rabbit (isolated heart) | Coronary Blood Flow | Increased secondary to vasodilation. | pfizer.com |

| Rat | Arterial Thrombosis | Prolonged the time to occlusion, demonstrating antithrombotic effects. | nih.gov |

| Mouse (xenograft) | Tumor Tissue Oxygenation | Increased oxygenation. | caymanchem.com |

Models of Myocardial Ischemia and Reperfusion Injury

Preclinical evaluation of isosorbide dinitrate's cardioprotective effects has utilized established models of myocardial ischemia-reperfusion (I/R) injury. A prominent model involves the surgical occlusion of the left anterior descending artery (LAD) in rodents, typically Wistar rats, to induce a controlled myocardial infarction. nih.gov In these studies, the LAD is occluded for a set period, for example, 40 minutes, to cause ischemia, followed by a longer period of reperfusion, such as 180 minutes, to mimic the clinical scenario of restoring blood flow to the heart muscle after an ischemic event. nih.gov

Research has investigated the efficacy of isosorbide dinitrate postconditioning (P-PostC), where the drug is administered just before reperfusion. nih.gov The outcomes are compared against control groups, including a sham group (surgery without LAD occlusion), an I/R group (occlusion and reperfusion without treatment), and an ischemic postconditioning (I-PostC) group (brief, repeated cycles of reperfusion and reocclusion). nih.gov

Key findings from these models demonstrate that isosorbide dinitrate postconditioning provides a cardioprotective effect comparable to ischemic postconditioning. nih.govnih.gov This protection is evidenced by a significant reduction in myocardial infarct size. nih.gov Furthermore, biochemical markers of cardiac injury and oxidative stress are assessed. Compared to the untreated I/R group, animals receiving isosorbide dinitrate show significantly decreased levels of cardiac troponin I (cTnI) and malondialdehyde (MDA), an indicator of lipid peroxidation. nih.gov Concurrently, levels of superoxide (B77818) dismutase (SOD), an endogenous antioxidant enzyme, are increased in the treatment groups. nih.gov These results suggest that the mechanism of cardioprotection by isosorbide dinitrate in I/R injury may involve the improvement of myocardial antioxidant capacity and a reduction in the generation of reactive oxygen species. nih.gov

Table 1: Effects of Isosorbide Dinitrate in a Rat Model of Myocardial I/R Injury

| Parameter | Ischemia/Reperfusion (I/R) Group | Isosorbide Dinitrate Postconditioning (P-PostC) Group | Finding |

|---|---|---|---|

| Myocardial Infarct Size | (52.19 ± 1.216)% | (38.129 ± 0.726)% | Significant reduction in infarct size with ISDN treatment. nih.gov |

| Serum cTnI Levels | Significantly increased vs. sham | Significantly decreased vs. I/R group | ISDN reduces a key biomarker of myocardial injury. nih.gov |

| Serum MDA Levels | Significantly increased vs. sham | Significantly decreased vs. I/R group | ISDN mitigates oxidative stress. nih.gov |

| Serum SOD Levels | Significantly decreased vs. sham | Significantly increased vs. I/R group | ISDN enhances antioxidant enzyme activity. nih.gov |

Models of Heart Failure and Ventricular Remodeling

The effect of isosorbide dinitrate, particularly in combination with hydralazine (B1673433), on heart failure and ventricular remodeling has been documented in clinical trial settings that serve as models for its therapeutic action. The African-American Heart Failure Trial (A-HeFT) provides a key clinical model demonstrating the impact of a fixed-dose combination of isosorbide dinitrate/hydralazine (FDC I/H) on patients already receiving standard neurohormonal inhibitor therapy. nih.govnih.gov

In this model, echocardiography was used to measure changes in cardiac structure and function over a 6-month period. nih.gov The study analyzed parameters indicative of left ventricular (LV) remodeling, including LV ejection fraction (LVEF), LV mass index, and LV diastolic and systolic diameters. nih.gov The findings showed that the addition of FDC I/H led to a statistically significant regression of LV remodeling compared to placebo. nih.gov

Patients receiving the FDC I/H treatment experienced a notable increase in LVEF and a significant decrease in LV mass index. nih.gov Furthermore, there was a reduction in the LV diastolic transverse diameter and improvements in the LV systolic and diastolic sphericity indices, indicating a favorable change in the heart's geometry. nih.gov These structural improvements were accompanied by a fall in plasma B-type natriuretic peptide (BNP), a biomarker for heart failure severity. nih.gov This clinical research model demonstrates that isosorbide dinitrate, as part of a combination therapy, can induce reverse cardiac remodeling, which may partly explain its beneficial effects on clinical outcomes in heart failure patients. nih.gov

Table 2: Echocardiographic Changes with Isosorbide Dinitrate/Hydralazine in Heart Failure

| Parameter (Change from Baseline at 6 Months) | Placebo Group | FDC I/H Group | Significance (P-value) |

|---|---|---|---|

| LVEF | +0.8% | +2.8 EF units | < .01 nih.gov |

| LV Mass Index | +1.4 g/m² | -7.4 g/m² | < .05 nih.gov |

| LV Diastolic Transverse Diameter | Unchanged | -2.2 mm | < .01 nih.gov |

| Plasma BNP | +8 pg/mL | -39 pg/mL | = .05 nih.gov |

Tumor Microenvironment and Oxygenation Models

Preclinical models have been developed to investigate the potential of isosorbide dinitrate to modify the tumor microenvironment, specifically by improving tumor oxygenation and perfusion. drugs.comnih.gov A key experimental model utilizes murine liver tumors implanted in the thighs of mice. drugs.comnih.gov This setup allows for the non-invasive assessment of changes in tumor physiology using advanced imaging techniques. drugs.com

In these studies, researchers use magnetic resonance imaging (MRI) at high field strengths (e.g., 4.7 Tesla) with dynamic Gd-DTPA (gadopentetate dimeglumine) contrast-enhanced imaging to measure changes in tumor blood flow and perfusion. nih.gov Additionally, blood oxygen level-dependent (BOLD) contrast imaging is employed to assess changes in blood oxygenation. nih.gov To directly quantify partial pressure of oxygen (pO2) within the tumor, electron paramagnetic resonance (EPR) oximetry is also used. drugs.comnih.gov

Research using this model has shown that isosorbide dinitrate can significantly increase both tumor blood flow and pO2. drugs.comnih.gov The effect on tumor pO2 was found to be dose-dependent. nih.gov For instance, administration of isosorbide dinitrate resulted in a notable increase in tumor pO2, an effect that is believed to be predominantly mediated by improved blood flow rather than enhanced hemoglobin oxygenation. nih.gov These findings suggest that isosorbide dinitrate could be of interest in modifying the tumor microenvironment, as the presence of hypoxic cells is a major factor in resistance to radiotherapy. drugs.com

Table 3: Effect of Isosorbide Dinitrate on Tumor Oxygenation

| Treatment | Measurement Technique | Key Finding | Reference |

|---|---|---|---|

| Isosorbide Dinitrate (0.2 mg/kg) | EPR Oximetry | Dose-dependent increase in tumor pO2 by 5.9 mmHg. | nih.gov |

| Isosorbide Dinitrate | Gd-DTPA Contrast-Enhanced MRI | Significant increase in MRI signal intensity, indicating increased blood flow/perfusion. | drugs.comnih.gov |

| Isosorbide Dinitrate | BOLD MRI | Significant increase in MRI signal intensity, indicating increased blood oxygenation. | nih.gov |

Cardiotoxicity Models

Specific preclinical models designed to assess for unexpected, off-target cardiotoxicity of isosorbide dinitrate are not conventional in the way they are for other drug classes like anthracyclines. This is because the primary adverse cardiac effects of isosorbide dinitrate are an extension of its therapeutic vasodilatory pharmacology. nih.govresearchgate.net Therefore, preclinical models in this context are primarily pharmacodynamic studies that investigate the dose-dependent hemodynamic consequences of the drug, which can become adverse at higher concentrations. nih.govcuribio.com

An example of such a model involves the use of anesthetized dogs to study the cardiohemodynamic response to intravenously infused isosorbide dinitrate. curibio.com In these experiments, researchers administer the drug at varying dosages and monitor key parameters such as systemic blood pressure, left ventricular systolic and end-diastolic pressure, and cardiac output. nih.govcuribio.com

Studies using these models have shown that high doses of isosorbide dinitrate lead to significant decreases in systemic blood pressure and left ventricular pressure. curibio.com In a model of experimentally-induced mitral insufficiency in dogs, high doses (8 and 16 mg/kg) caused severe vasodilation and a decrease in arterial pressure. nih.gov These effects, including severe hypotension, are predictable consequences of the drug's mechanism of action. researchgate.net Such studies help define the therapeutic window and understand the profile of exaggerated pharmacodynamic effects, like profound hypotension, that may occur with overdose or in particularly sensitive patient populations, such as those with right ventricular infarction or volume depletion. nih.govresearchgate.net

Advanced Analytical Techniques for Isosorbide Dinitrate and Metabolites

Table 4: Summary of Analytical Techniques for Isosorbide Dinitrate

| Technique | Sample Matrix | Key Methodological Features | Analytes Detected |

|---|---|---|---|

| GC-MS | Raw materials, Dosage forms | Derivatization (e.g., silylation), Capillary column (e.g., HP-5), Temperature programming. nih.gov | Isosorbide dinitrate, Isosorbide-5-mononitrate, and related impurities. mayoclinic.orgresearchgate.net |

| HPLC | Pharmaceutical formulations, Human plasma | Reversed-phase C18 column, Mobile phase of methanol/water or acetonitrile/water. researchgate.netcuribio.comdrugbank.com | Isosorbide dinitrate and its 2- and 5-mononitrate metabolites. curibio.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has been established as a robust analytical method for the identification and quantification of isosorbide dinitrate and its metabolites, such as isosorbide-5-mononitrate (IS-5-MN). mayoclinic.orgresearchgate.net This technique is particularly useful for analyzing the compound and its related impurities in raw materials and pharmaceutical dosage forms. researchgate.net

A typical GC-MS method for these analytes involves a derivatization step to improve the volatility and thermal stability of the compounds. nih.gov A common agent used for this purpose is N,O-bis-trimethylsilyl-trifluoroacetamide (BSTFA), which converts the analytes into their trimethylsilyl (B98337) derivatives. nih.gov The derivatized sample is then injected into the gas chromatograph. nih.gov

The separation is commonly performed on a capillary column, such as an HP-5 column. nih.gov A temperature program is employed, for example, starting at 100°C and then increasing at a controlled rate (e.g., 8°C per minute) to effectively separate the different compounds. nih.gov The separated compounds then enter the mass spectrometer, which serves as the detector. The mass spectrometer is operated to scan a specific mass-to-charge (m/z) range, allowing for the identification and quantification of isosorbide dinitrate and its related substances based on their unique mass spectra. nih.gov This method provides high specificity and sensitivity, with detection limits for impurities in the microgram range. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used and versatile technique for the analysis of isosorbide dinitrate and its mononitrate degradation products in various matrices, including pharmaceutical formulations and human plasma. researchgate.netcuribio.com The method is valued for its specificity, accuracy, and precision.

Most HPLC methods for isosorbide dinitrate employ a reversed-phase separation mode. researchgate.netcuribio.com A C18 column is commonly used as the stationary phase. curibio.com The mobile phase, which carries the sample through the column, typically consists of a mixture of an organic solvent and an aqueous component. Common mobile phase compositions include methanol/water/acetate (B1210297) buffer or acetonitrile/water with an acidifier like phosphoric or formic acid. researchgate.netdrugbank.com

This chromatographic setup effectively separates isosorbide dinitrate from its primary metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate, as well as other related organic nitrate (B79036) esters. researchgate.netcuribio.com Following separation, the analytes are detected, often by UV spectrophotometry. curibio.com In more sensitive applications, particularly for measuring low concentrations in biological fluids like plasma, HPLC can be coupled with a thermal energy analyzer or tandem mass spectrometry (LC-MS/MS) for detection, achieving detection limits in the nanogram per milliliter (ng/mL) range. mayoclinic.org The method is scalable and can be adapted for quality control assays, dissolution testing, and pharmacokinetic studies. drugbank.com

Spectrophotometric Methods

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative analysis of isosorbide dinitrate (ISDN) in pharmaceutical formulations. These methods are based on the principle of measuring the absorbance of light by the drug substance at a specific wavelength.

Various spectrophotometric techniques have been developed and validated for the determination of ISDN. A common approach involves UV spectrophotometry. For instance, one innovative and environmentally friendly UV spectrophotometric method utilizes water as a solvent and measures the maximum absorption of ISDN at a wavelength of 205 nm. researchgate.netbrazilianjournals.com.br Another method involves the use of 0.1 M hydrochloric acid as a solvent, with absorbance measured at 215 nm.

For the simultaneous estimation of isosorbide dinitrate and other active compounds like hydralazine hydrochloride in combined tablet dosage forms, specific UV spectrophotometric methods have been established. rjptonline.org One such method is the simultaneous equation method, which utilizes the λmax values of both drugs, for instance, 208.28 nm for ISDN and 232 nm for hydralazine hydrochloride. rjptonline.org An alternative technique is the absorption correction method, which measures the absorbance at the λmax of one drug where the other shows minimal interference. rjptonline.org

The validation of these methods typically demonstrates good linearity, with correlation coefficients often exceeding 0.99, and precision values (as relative standard deviation) of less than 3%. researchgate.netscilit.com These characteristics confirm the suitability of spectrophotometric methods for routine quality control analysis of isosorbide dinitrate in pharmaceutical products. researchgate.netscilit.com

Clinical Study Designs and Methodological Considerations

Bioavailability and Bioequivalence Studies

Bioavailability and bioequivalence studies are fundamental in the clinical evaluation of different formulations of isosorbide dinitrate. These studies are designed to compare the rate and extent of absorption of the active drug from a test formulation to a reference formulation. The pharmacokinetic parameters most commonly used to assess bioequivalence are the area under the plasma concentration-time curve (AUC), which represents the extent of absorption, and the maximum plasma concentration (Cmax), which reflects the rate of absorption.

These studies are typically conducted as open-label, randomized, single-dose, two-period crossover designs in healthy volunteers under fasting conditions. nih.gov A washout period, commonly 7 days, separates the two treatment periods. nih.gov Plasma concentrations of isosorbide dinitrate and its active metabolites, isosorbide-2-mononitrate (2-ISMN) and isosorbide-5-mononitrate (5-ISMN), are measured over time using validated analytical methods such as capillary gas chromatography with electron-capture detection. nih.gov

For a test formulation to be considered bioequivalent to a reference formulation, the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC must fall within the predetermined equivalence range, which is typically 80% to 125%.

| Study Design | Formulation Comparison | Key Pharmacokinetic Findings | Conclusion |

| Open-label, randomized, single-dose, two-period crossover | Test vs. Reference 5 mg sublingual tablets | 90% CI for AUC(0-inf) ratio: 98.2% to 103.2%; 90% CI for Cmax ratio: 87.9% to 98.2% | Bioequivalent in rate and extent of absorption. nih.gov |

| Two-way cross-over | New vs. Standard 5 mg tablets | Relative bioavailability (AUC): 107.5%; Relative bioavailability (Cmax): 112.5% | The new formulation was bioequivalent to the reference. nih.gov |

| Comparative Study | 20 mg sustained-release vs. 40 mg sustained-release vs. 20 mg standard-release | Sustained-release showed lower Cmax and longer Tmax. No significant difference in AUC. | Extent of bioavailability was similar across formulations. documentsdelivered.com |

| Randomized, open label, 3-way crossover | Test vs. Reference 40 mg extended-release tablets (fed conditions) | Primary endpoints were Cmax, AUC(0-t), and AUC(0-inf). | To compare pharmacokinetic characteristics. clinicaltrials.gov |

Clinical Trials Evaluating Efficacy and Safety in Diverse Patient Cohorts

Clinical trials have been instrumental in defining the role of isosorbide dinitrate, particularly in combination with hydralazine, in specific patient populations with heart failure. A landmark trial, the African-American Heart Failure Trial (A-HeFT), was the first to evaluate a therapy in a specific racial group. ccjm.org

African American Patients with Heart Failure:

The A-HeFT was a placebo-controlled trial that randomized 1,050 self-identified African American patients with advanced heart failure to receive a fixed-dose combination of isosorbide dinitrate and hydralazine in addition to standard heart failure therapy. ccjm.org The results of this trial were highly significant:

A 43% reduction in mortality was observed in the group receiving the combination therapy compared to placebo. nih.gov

There was a 33% reduction in the rate of first hospitalization for heart failure. nih.gov

Quality of life was also significantly improved in the treatment group. nih.gov

Post-hoc analyses of earlier trials, such as the Vasodilator-Heart Failure Trials (V-HeFT I and II), also suggested a particular benefit of the isosorbide dinitrate-hydralazine combination in African American patients. nih.gov In V-HeFT I, there was a 47% reduction in mortality for African Americans receiving the combination compared to placebo. nih.gov

Patients with Heart Failure with Preserved Ejection Fraction (HFpEF):

The efficacy of isosorbide dinitrate in patients with HFpEF is less clear. A randomized, double-blind trial investigating isosorbide dinitrate, with or without hydralazine, in 44 patients with HFpEF did not show beneficial effects on wave reflections, left ventricular remodeling, or exercise capacity over a 6-month period. ahajournals.org In fact, the combination of isosorbide dinitrate and hydralazine appeared to have some deleterious effects on myocardial remodeling and exercise distance. ahajournals.org Another trial, the Nitrate’s Effect on Activity Tolerance in Heart Failure with Preserved Ejection Fraction (NEAT-HFpEF) trial, which studied isosorbide mononitrate, also showed a decline in physical activity. nih.gov

Patients on Chronic Hemodialysis:

A pilot study was designed to assess the safety and cardiovascular effects of combination hydralazine/isosorbide dinitrate therapy over 26 weeks in patients receiving chronic hemodialysis. clinicaltrials.gov The primary goal was to determine if the treatment is safe and improves heart function and blood flow in this specific patient population. clinicaltrials.gov

| Trial/Study | Patient Cohort | Intervention | Key Findings |

| A-HeFT | 1,050 African American patients with advanced heart failure | Fixed-dose isosorbide dinitrate/hydralazine + standard therapy vs. Placebo + standard therapy | 43% reduction in mortality, 33% reduction in first hospitalization for heart failure, improved quality of life in the treatment group. ccjm.orgnih.gov |

| V-HeFT I (post-hoc analysis) | African American patients with heart failure | Isosorbide dinitrate/hydralazine vs. Placebo | 47% reduction in mortality in the treatment group. nih.gov |

| Zamani et al. (2017) | 44 patients with HFpEF | Isosorbide dinitrate, Isosorbide dinitrate + hydralazine, or Placebo | No beneficial effects on wave reflections, LV remodeling, or exercise capacity. ahajournals.org |

| HIDE Pilot Study | 16 patients on chronic hemodialysis | Hydralazine/isosorbide dinitrate vs. Placebo | Designed to assess safety and cardiovascular effects. clinicaltrials.gov |

Long-Term Outcomes and Observational Studies

Long-term observational studies and analyses of clinical trial data have provided further insights into the effectiveness and outcomes associated with isosorbide dinitrate therapy, though findings have been mixed.

An observational study using data from the Get With The Guidelines-Heart Failure registry examined the use and outcomes of hydralazine-isosorbide dinitrate in older patients hospitalized with heart failure and reduced ejection fraction. ahajournals.org This real-world analysis found that by 3 years, the cumulative incidence rates of mortality and readmission were similar between patients treated with the combination and those who were not. ahajournals.org This suggests that the benefits observed in the controlled setting of clinical trials may not fully translate to routine clinical practice, where patient populations are often older and have more comorbidities. nih.gov

Conversely, a long-term, randomized, but non-placebo-controlled study investigated the effects of continuous dosing with oral slow-release isosorbide dinitrate in 1,102 patients with a healed myocardial infarction. nih.govnih.gov The mean observation period was 15.0 ± 18.5 months. nih.govnih.gov The study found that the group treated with isosorbide dinitrate had a significantly higher incidence of cardiac events (7.4%) compared to the no-treatment group (4.4%). nih.govnih.gov The authors concluded that continuous long-term dosing with oral slow-release ISDN does not reduce and may even increase the incidence of cardiac events in this patient population, potentially due to the development of nitrate tolerance. nih.govnih.gov

These studies highlight the importance of considering the patient population, the specific formulation and dosing regimen, and the potential for nitrate tolerance when evaluating the long-term outcomes of isosorbide dinitrate therapy.

Pharmaceutical Sciences and Novel Delivery Systems

Advanced Formulation Development

Advanced formulations aim to modulate the release and absorption of isosorbide (B1672297) dinitrate to maintain therapeutic plasma concentrations over an extended period, enhancing patient compliance and therapeutic efficacy.

Controlled and sustained-release systems are designed to release isosorbide dinitrate at a predetermined rate, for a specified duration.

Microspheres: Microspheres are microscopic, spherical particles that can encapsulate a drug, providing a prolonged-release profile. For isosorbide dinitrate, microspheres have been developed using an emulsification/solvent evaporation method. nih.gov Studies have utilized polymers like ethylcellulose (EC) and hydroxypropyl cellulose (B213188) (HPC) as the matrix materials. tandfonline.comnih.govtandfonline.com The morphology of these microspheres is often porous, containing the drug in a non-crystalline state. tandfonline.comnih.govtandfonline.com

Research indicates that the particle size of the microspheres is a more dominant factor in controlling the drug release rate than the polymer composition. tandfonline.comnih.govtandfonline.com Smaller microspheres exhibit a faster and more complete drug release. tandfonline.comnih.govtandfonline.com The release kinetics from these systems often follow a diffusion-controlled mechanism. tandfonline.comnih.gov For instance, microspheres with a size of 100–150 µm tend to show a one-stage diffusion kinetic, while larger particles (250–450 µm) may exhibit a more complex, two-stage diffusion process, suggesting a core-shell like drug distribution. tandfonline.comnih.govtandfonline.com

Matrix Systems: Matrix tablets are a common approach for achieving sustained drug release. In this system, the drug is uniformly dispersed within a polymer matrix. As the outer layer of the tablet is exposed to fluids, the polymer swells to form a gel layer, which controls the rate of drug diffusion. Various polymers, including Hydroxypropyl Methylcellulose (HPMC), Carbopol® 934P, and Eudragit® grades, have been evaluated for creating isosorbide dinitrate matrix tablets. researchgate.net

Studies have shown that Eudragit® NE30D can be an effective retardant polymer, with the drug release mechanism corresponding to the Higuchi model and being based on a non-Fickian diffusion process. researchgate.net The properties of the sustained-release pellets can be optimized by using adhesives like 10% PVPK30, which results in good mechanical strength and the desired in-vitro release profile. researchgate.net Another technique, solid dispersion, which involves dispersing the drug in a solid matrix like stearic acid, has also been shown to decrease the in-vitro release rate effectively. researchgate.net

Research Findings on Isosorbide Dinitrate Controlled Release Systems

| Delivery System | Polymers/Excipients Used | Key Findings | Release Kinetics/Mechanism | Reference |

|---|---|---|---|---|

| Microspheres | Ethylcellulose (EC), Hydroxypropyl cellulose (HPC) | Particle size is a more dominant factor for release than polymer composition. Smaller microspheres (100-150 µm) show faster release. | Diffusion-controlled. Smaller particles exhibit one-stage diffusion; larger particles (250-450 µm) show two-stage diffusion. | tandfonline.comnih.govtandfonline.com |